

Thermal behavior and stability of 1,8-Diazacyclotetradecane-2,9-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,8-Diazacyclotetradecane-2,9-dione

Cat. No.: B039137

[Get Quote](#)

An In-depth Technical Guide on the Thermal Behavior and Stability of **1,8-Diazacyclotetradecane-2,9-dione**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diazacyclotetradecane-2,9-dione, also known as the cyclic dimer of ϵ -caprolactam, is a macrocyclic diamide of significant interest in polymer chemistry, materials science, and supramolecular chemistry.^{[1][2]} Its robust structure, characterized by a 14-membered ring with two amide linkages, imparts a high degree of thermal stability and unique physicochemical properties. This technical guide provides a comprehensive overview of the thermal behavior and stability of **1,8-diazacyclotetradecane-2,9-dione**, presenting key quantitative data, detailed experimental protocols, and visual representations of its structural transitions and synthesis. This information is critical for its application in the development of advanced materials and as a scaffold in medicinal chemistry.^{[3][4]}

Physicochemical Properties

1,8-Diazacyclotetradecane-2,9-dione is a white to off-white solid with a molecular formula of $C_{12}H_{22}N_2O_2$ and a molecular weight of 226.32 g/mol.^{[4][5]} It exhibits low solubility in water but

is soluble in organic solvents such as methanol and DMSO, particularly with heating.[5] The presence of both hydrogen bond donor (N-H) and acceptor (C=O) groups facilitates self-assembly and aggregation in aqueous environments.[5]

Data Presentation

The thermal properties of **1,8-Diazacyclotetradecane-2,9-dione** are summarized in the tables below, providing a clear comparison of its polymorphic forms and other thermal characteristics.

Table 1: Physicochemical Properties of **1,8-Diazacyclotetradecane-2,9-dione**

Property	Value
Molecular Formula	C ₁₂ H ₂₂ N ₂ O ₂
Molecular Weight	226.32 g/mol [4]
Appearance	White to off-white solid[5]
Melting Point (α-form)	341 °C[4]
Predicted Boiling Point	497.8 ± 38.0 °C[2]
Predicted Density	0.969 ± 0.06 g/cm ³ [2]

Table 2: Thermal Transitions of **1,8-Diazacyclotetradecane-2,9-dione** Polymorphs from Differential Scanning Calorimetry (DSC)

Polymorphic Form	Heating Rate (°C/min)	β to α Transition Temperature (°C)	Melting Point (α-form) (°C)
β-form	10	~242[1]	>345[1]
β-form	20	247.13[1]	345.86[1]
α-form	Not Applicable	Not Applicable	~345[1]

Thermal Behavior

1,8-Diazacyclotetradecane-2,9-dione is known to exist in at least two polymorphic forms, designated as α and β .^[3] The β -form is kinetically favored and transforms into the thermodynamically more stable α -form upon heating.^[3] This polymorphic transition is an endothermic process that occurs at approximately 242-247°C, depending on the heating rate.^[1] The α -form exhibits a high melting point of around 341-345°C, indicating significant thermal stability.^{[1][4]}

Sublimation is another notable thermal behavior of this compound. The α -form can be prepared by sublimation at 210°C under reduced pressure.^[1] There are also indications that the α -form may sublimate at temperatures below 150°C, especially in the presence of volatile substances.^[3] Following the thermal transition from the β to the α -form, the newly formed α -crystals can also undergo sublimation.^[1]

While the high melting point suggests a high decomposition temperature, specific quantitative data from thermogravimetric analysis (TGA) detailing the onset of decomposition and mass loss profile are not readily available in the reviewed literature. Safety Data Sheets for the compound also do not provide a specific decomposition temperature.^{[2][6]}

Stability Profile

Hydrolytic Stability:

The amide bonds in **1,8-diazacyclotetradecane-2,9-dione** are significantly more resistant to hydrolysis compared to the ester bonds in its analogue, 1,8-dioxacyclotetradecane-2,9-dione.^[5] This enhanced stability is attributed to the resonance stabilization of the amide group, making the compound more durable in aqueous environments, a crucial factor for applications such as long-term drug delivery implants.^[5] While qualitatively more stable, specific quantitative data on its hydrolysis rate under varying pH conditions are not available in the literature reviewed.

Photostability:

Information regarding the photostability of **1,8-diazacyclotetradecane-2,9-dione** is not detailed in the currently available scientific literature. For applications where exposure to light is a factor, it is recommended to perform photostability studies according to ICH Q1B guidelines.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization of the thermal properties and stability of **1,8-Diazacyclotetradecane-2,9-dione**.

Differential Scanning Calorimetry (DSC):

- Objective: To determine the temperatures and enthalpies of phase transitions, such as melting and polymorphic transitions.
- Methodology:
 - Calibrate the DSC instrument for temperature and heat flow using certified reference standards (e.g., indium).
 - Accurately weigh 2-5 mg of the **1,8-diazacyclotetradecane-2,9-dione** sample into a standard aluminum DSC pan and hermetically seal it.
 - Use an empty, hermetically sealed aluminum pan as a reference.
 - Place the sample and reference pans into the DSC cell.
 - Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the final melting point (e.g., 360°C).^[3]
 - Record the heat flow as a function of temperature. The resulting thermogram will show endothermic peaks corresponding to the β -to- α transition and the melting of the α -form.

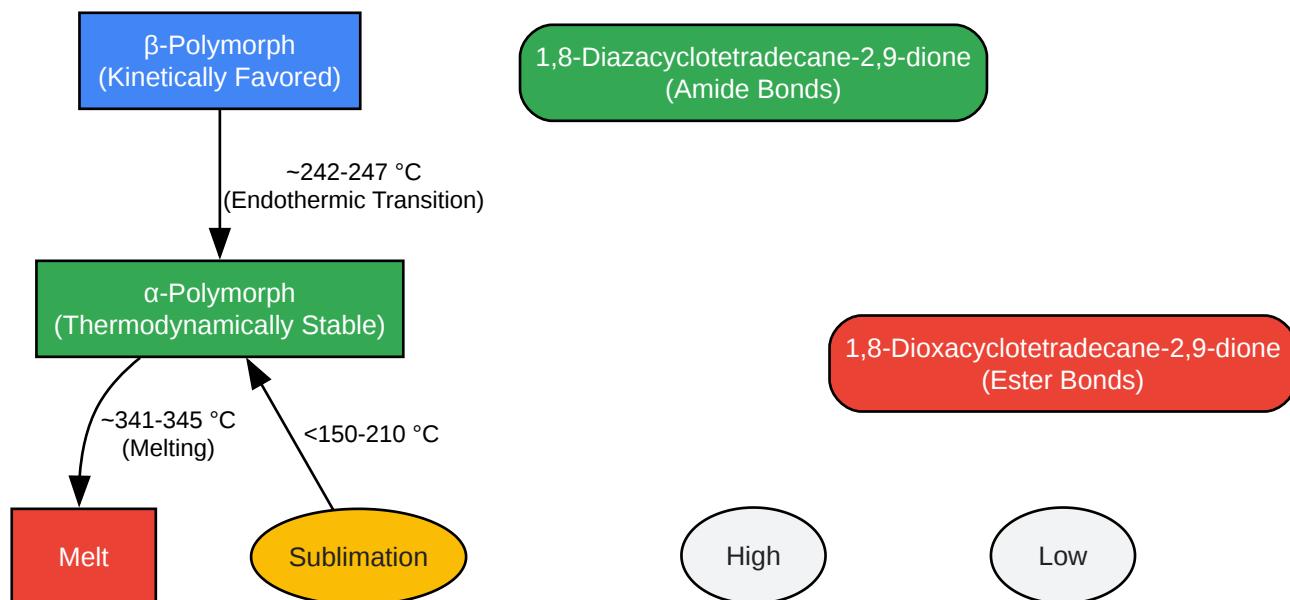
Thermogravimetric Analysis (TGA):

- Objective: To determine the thermal stability and decomposition temperature of the compound.
- Methodology:
 - Calibrate the TGA instrument for temperature and mass using appropriate standards.

- Accurately weigh 5-10 mg of the **1,8-diazacyclotetradecane-2,9-dione** sample into a TGA crucible (e.g., alumina or platinum).
- Place the crucible in the TGA furnace.
- Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
- The analysis should be conducted under an inert atmosphere (e.g., nitrogen) to study thermal decomposition and under an oxidative atmosphere (e.g., air) to assess oxidative stability.
- Record the mass of the sample as a function of temperature. The resulting TGA curve will indicate the onset temperature of decomposition.

Synthesis of **1,8-Diazacyclotetradecane-2,9-dione**:

A common laboratory-scale synthesis involves the multi-step cyclization of 6-aminocaproic acid.^[3]


- Step 1: React 6-aminocaproic acid (83% concentration) with 4 molar equivalents of NaOH in an aqueous solution at 0-20°C for 4 hours.
- Step 2: Cool the reaction mixture to 0°C and add dicyclohexylcarbodiimide (DCC) in dioxane. Allow the reaction to proceed for 24 hours.
- Step 3: At 20°C, add aqueous NaHCO₃ and 1,2-dimethoxyethane and continue the reaction for 5 hours.
- Step 4: At a concentration of 90% and a temperature of 0-20°C, add DCC in dimethylformamide (DMF) and react for 3 hours.
- Step 5: Treat the mixture with a 33% solution of HBr in acetic acid at 20°C for 2 hours.
- Step 6: The final cyclization is achieved by adding pyridine in DMF at 60°C for 4 hours to yield **1,8-diazacyclotetradecane-2,9-dione**.

Mandatory Visualizations

The following diagrams illustrate key processes related to **1,8-diazacyclotetradecane-2,9-dione**.

Hydrolytic Stability

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,8-Diazacyclotetradecane-2,9-dione | 56403-09-9 | Benchchem [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. bocsci.com [bocsci.com]
- 4. Buy 1,8-Diazacyclotetradecane-2,9-dione | 56403-09-9 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- To cite this document: BenchChem. [Thermal behavior and stability of 1,8-Diazacyclotetradecane-2,9-dione]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b039137#thermal-behavior-and-stability-of-1-8-diazacyclotetradecane-2-9-dione\]](https://www.benchchem.com/product/b039137#thermal-behavior-and-stability-of-1-8-diazacyclotetradecane-2-9-dione)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com